molecular formula C14H12FN3 B1353672 1-(3-Fluorobenzyl)-1H-indazol-5-amine CAS No. 202197-31-7

1-(3-Fluorobenzyl)-1H-indazol-5-amine

Cat. No. B1353672
Key on ui cas rn: 202197-31-7
M. Wt: 241.26 g/mol
InChI Key: BTNPJMNKYNWUPD-UHFFFAOYSA-N
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Patent
US08524722B2

Procedure details

1-(3-Fluorobenzyl)-5-nitro-1H-indazole from Example 7A (500 mg) was dissolved in ethanol (40 mL) and was hydrogenated in an H-Cube™ (room temperature, 1 bar, 1 mL/min, 10% Pd/C catalyst). After removal of the solvent and trituration with tert-butyl methyl ether, 287 mg (64%) of the title compound were obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][C:11]([N+:15]([O-])=O)=[CH:12][CH:13]=2)[CH:8]=[N:7]1>C(O)C.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][C:11]([NH2:15])=[CH:12][CH:13]=2)[CH:8]=[N:7]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC=1C=C(CN2N=CC3=CC(=CC=C23)[N+](=O)[O-])C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent and trituration with tert-butyl methyl ether

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CN2N=CC3=CC(=CC=C23)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 287 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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